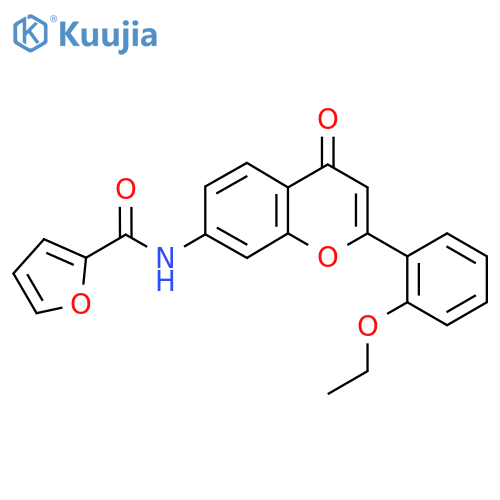

Cas no 929452-35-7 (N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylfuran-2-carboxamide)

929452-35-7 structure

商品名:N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylfuran-2-carboxamide

N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylfuran-2-carboxamide

- N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]furan-2-carboxamide

- AKOS002293458

- N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide

- N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide

- F2212-0120

- 929452-35-7

-

- インチ: 1S/C22H17NO5/c1-2-26-18-7-4-3-6-16(18)21-13-17(24)15-10-9-14(12-20(15)28-21)23-22(25)19-8-5-11-27-19/h3-13H,2H2,1H3,(H,23,25)

- InChIKey: OGTFHLBHUFXCIH-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(C2C=CC(=CC1=2)NC(C1=CC=CO1)=O)=O)C1C=CC=CC=1OCC

計算された属性

- せいみつぶんしりょう: 375.11067264g/mol

- どういたいしつりょう: 375.11067264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 618

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 77.8Ų

N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylfuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2212-0120-2mg |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide |

929452-35-7 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2212-0120-20μmol |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide |

929452-35-7 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2212-0120-25mg |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide |

929452-35-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2212-0120-2μmol |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide |

929452-35-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2212-0120-3mg |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide |

929452-35-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2212-0120-1mg |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide |

929452-35-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2212-0120-5μmol |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide |

929452-35-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2212-0120-10μmol |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide |

929452-35-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2212-0120-4mg |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide |

929452-35-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2212-0120-15mg |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide |

929452-35-7 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylfuran-2-carboxamide 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

929452-35-7 (N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylfuran-2-carboxamide) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬